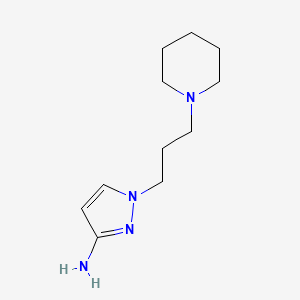
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine is a compound that features a piperidine ring attached to a pyrazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Final Coupling: The final step involves coupling the piperidine and pyrazole moieties through a propyl linker, which can be achieved using various coupling reagents and conditions
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings allow the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparación Con Compuestos Similares
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
3-(3-(Piperazin-1-yl)propyl)indole: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
Piperidine Derivatives: Other piperidine derivatives may have different substituents on the piperidine ring, leading to variations in biological activity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole moieties, which may confer unique biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(3-piperidin-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20N4/c12-11-5-10-15(13-11)9-4-8-14-6-2-1-3-7-14/h5,10H,1-4,6-9H2,(H2,12,13) |
Clave InChI |
DKRGQANTNALWAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

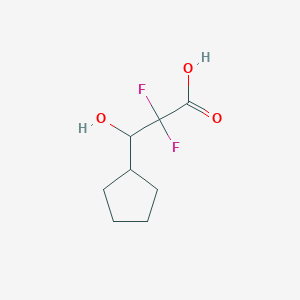
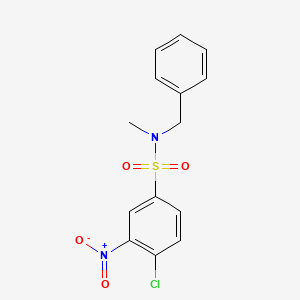
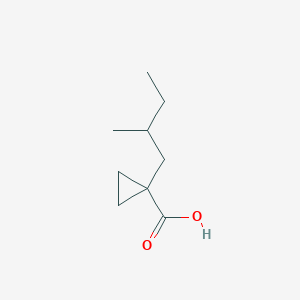
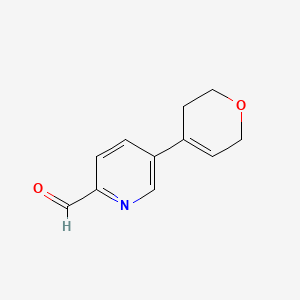
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
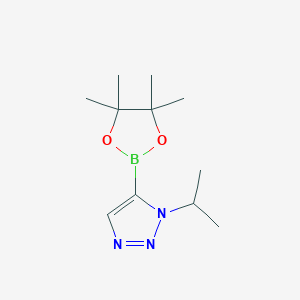
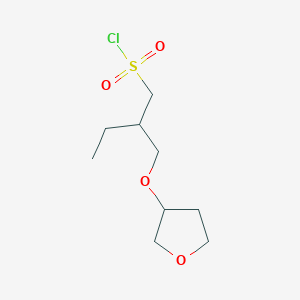
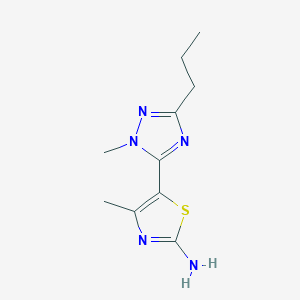
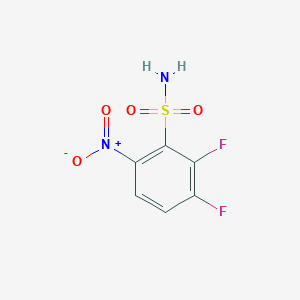
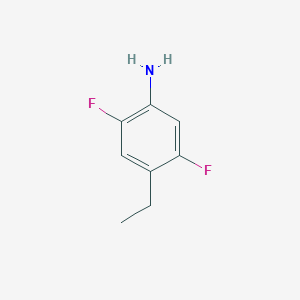
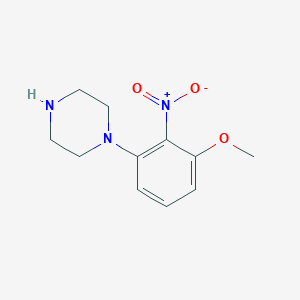
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
